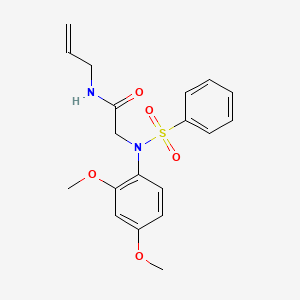
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as CCB, is a chemical compound that has been widely studied for its potential applications in scientific research. CCB is a urea derivative that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
作用机制
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is not yet fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea. One area of research is in the development of new derivatives of this compound that may have improved efficacy and/or reduced toxicity. Another area of research is in the identification of new targets for this compound, which may expand its potential applications in scientific research. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its use in clinical settings.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its anti-tumor, anti-angiogenic, anti-inflammatory, and neuroprotective effects make it a versatile compound that may have a variety of applications in the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of this compound, its low toxicity and relative ease of synthesis make it an attractive compound for further research.
合成方法
The synthesis of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea involves the reaction of 4-chlorobenzylamine with 4-chloro-2-fluorobenzoyl isocyanate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield this compound as a white crystalline solid. The synthesis of this compound is relatively straightforward and has been optimized to yield high purity and high yields.
科学研究应用
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-tumor effects in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. This compound has also been shown to have anti-angiogenic effects, which may be useful in preventing the growth and spread of tumors.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c15-10-3-1-9(2-4-10)8-18-14(20)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEBOLFHNLWNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5208924.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)